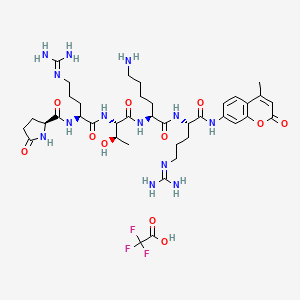

Pyr-Arg-Thr-Lys-Arg-AMC TFA

Descripción general

Descripción

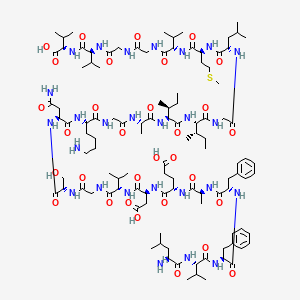

Pyr-Arg-Thr-Lys-Arg-AMC (TFA) es un sustrato fluorogénico que se escinde eficientemente por furina, un homólogo mamífero de la endoproteasa Kex2 de levadura . Este compuesto se utiliza en diversos ensayos bioquímicos para medir la actividad de proteasas como furina, convertasa de proproteína 4 y flavivirina . El compuesto se utiliza a menudo en entornos de investigación para estudiar el procesamiento de proteínas precursoras en residuos básicos emparejados .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Pyr-Arg-Thr-Lys-Arg-AMC (TFA) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que se utiliza comúnmente para la producción de péptidos . La síntesis implica la adición secuencial de aminoácidos protegidos a una resina sólida, seguida de desprotección y escisión de la resina. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) para lograr una alta pureza .

Métodos de producción industrial

En entornos industriales, la producción de Pyr-Arg-Thr-Lys-Arg-AMC (TFA) sigue principios similares a la síntesis de laboratorio, pero a una escala mayor. Se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la consistencia. El proceso de purificación también se amplía, a menudo involucrando HPLC preparativa .

Análisis De Reacciones Químicas

Tipos de reacciones

Pyr-Arg-Thr-Lys-Arg-AMC (TFA) experimenta principalmente reacciones de hidrólisis catalizadas por proteasas . El compuesto se hidroliza específicamente por enzimas como furina, tripsina y trombina .

Reactivos y condiciones comunes

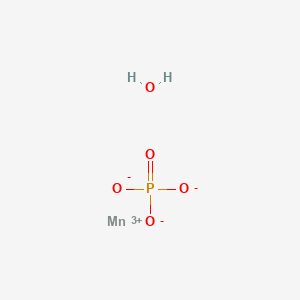

La hidrólisis de Pyr-Arg-Thr-Lys-Arg-AMC (TFA) suele producirse en soluciones tampón acuosas a pH y temperatura fisiológicas. Los reactivos comunes incluyen iones calcio, que son necesarios para la actividad de proteasas dependientes de calcio como la furina .

Principales productos formados

El principal producto formado por la hidrólisis de Pyr-Arg-Thr-Lys-Arg-AMC (TFA) es la 7-amino-4-metilcumarina (AMC), que es una molécula fluorescente. La liberación de AMC se puede medir mediante espectroscopia de fluorescencia, proporcionando una medida cuantitativa de la actividad de la proteasa .

Aplicaciones Científicas De Investigación

Pyr-Arg-Thr-Lys-Arg-AMC (TFA) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Pyr-Arg-Thr-Lys-Arg-AMC (TFA) ejerce sus efectos al servir como sustrato para proteasas específicas. El compuesto se escinde en el enlace peptídico entre las unidades de arginina y AMC, liberando la AMC fluorescente . Esta escisión es facilitada por el sitio activo de la proteasa, que reconoce la secuencia específica de aminoácidos del sustrato . La AMC liberada se puede detectar y cuantificar mediante espectroscopia de fluorescencia .

Comparación Con Compuestos Similares

Compuestos similares

Pyr-Arg-Thr-Lys-Arg-MCA: Otro sustrato fluorogénico utilizado en aplicaciones similares.

Boc-Val-Pro-Arg-AMC: Un sustrato para proteasas similares a la tripsina.

Ac-Asp-Glu-Val-Asp-AMC: Utilizado para medir la actividad de la caspasa.

Singularidad

Pyr-Arg-Thr-Lys-Arg-AMC (TFA) es único debido a su alta especificidad para la furina y las proteasas relacionadas . Esta especificidad lo convierte en una excelente herramienta para estudiar la actividad de estas enzimas en varios contextos biológicos .

Propiedades

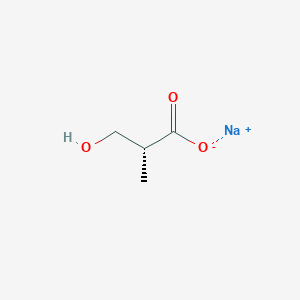

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPUHMHLXQHSPN-HUQKKSBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58F3N13O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

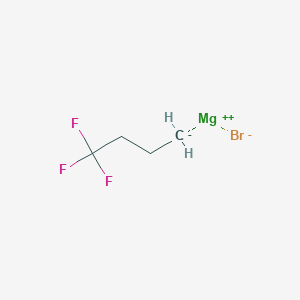

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride](/img/structure/B6336337.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)](/img/structure/B6336345.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene](/img/structure/B6336365.png)

![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)](/img/structure/B6336370.png)

![Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide](/img/structure/B6336440.png)